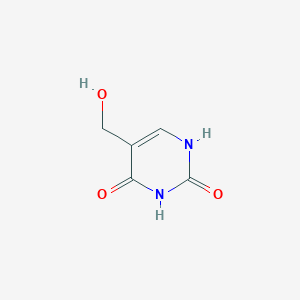
5-Hydroxymethyluracil
概要
説明
5-Hydroxymethyluracil (5hmU) is a primary alcohol that is uracil bearing a hydroxymethyl substituent at the 5-position . It is a product of oxidative damage to DNA, predominantly by the hydroxyl radical via the Fenton reaction . It can be used as a potential epigenetic mark enhancing or inhibiting transcription with bacterial RNA polymerase .
Synthesis Analysis
The post-replicative formation of 5hmU occurs via hydroxylation of thymine by ten-eleven translocation (TET) dioxygenases in mammals and J-binding proteins (JBPs) in protozoans . In addition, 5hmU can also be generated through oxidation of thymine by reactive oxygen species or deamination of 5hmC by cytidine deaminase .Molecular Structure Analysis
The molecular formula of 5hmU is C5H6N2O3 . The optimized molecular geometry of 5hmU was computed using the B3LYP method at 6-311++G (d,p) to achieve the optimized geometric parameters of the molecule in the ground state .Chemical Reactions Analysis
5hmU is a thymine modification existing in the genomes of various organisms. The post-replicative formation of 5hmU occurs via hydroxylation of thymine by ten-eleven translocation (TET) dioxygenases in mammals and J-binding proteins (JBPs) in protozoans, respectively . In addition, 5hmU can also be generated through oxidation of thymine by reactive oxygen species or deamination of 5hmC by cytidine deaminase .Physical And Chemical Properties Analysis
5hmU has a molecular weight of 142.11 . Its chemical properties were analyzed using NMR, UV–Vis, and FT-IR spectroscopy by means of experimental and theoretical analysis .科学的研究の応用
Genome-wide Distribution and Chromatin Accessibility
In a study on the genome of the Symbiodiniaceae dinoflagellate Breviolum minutum, researchers found that the 5-hmU modification is preferentially enriched over certain classes of repetitive elements, often coincides with the boundaries between gene arrays, and is generally correlated with decreased chromatin accessibility . This suggests that 5-hmU may play a role in the functional organization of dinoflagellate genomes and its relationship to the transcriptional landscape of gene arrays .
Enzyme-mediated Bioorthogonal Labeling
A novel enzyme-mediated bioorthogonal labeling method for selective enrichment of 5-hmU in genomes has been developed . This method uses 5hmU DNA kinase (5hmUDK) to selectively install an azide (N3) group or alkynyl group into the hydroxyl moiety of 5hmU, followed by incorporation of the biotin linker through click chemistry . This allows for the capture of 5hmU-containing DNA fragments via streptavidin pull-down and the enriched fragments can be applied to deep sequencing to determine the genomic distribution of 5hmU .
Gel Shift Assay
The 15-bp 5-hmU or 5-hmC containing oligonucleotides were radioactively labeled using T4 polynucleotide kinase . This method allows for the efficient and selective identification of 5-hydroxymethyluracil in genomic DNA .
Glycosylase Activity Correlation
The glycosylase activity correlates well with the ability to form a specific complex in electrophoretic mobility-shift assay . This suggests that 5-hmU may play a role in the formation of specific complexes in electrophoretic mobility-shift assays .
Genome-wide Mapping in Trypanosoma Brucei
With the established enzyme-mediated bioorthogonal labeling strategy, researchers achieved the genome-wide mapping of 5-hmU in Trypanosoma brucei . This method will allow for a better understanding of the functional roles and dynamics of 5-hmU in genomes .
Thymine Modifications in Trypanosomatids
In the currently suggested mechanism of thymine modifications in trypanosomatids, the initial step of 5-hmU formation is binding of the JBP family of proteins to base J, followed by hydroxymethylation of proximal thymine . This suggests that 5-hmU may play a role in thymine modifications in trypanosomatids .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5-(hydroxymethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c8-2-3-1-6-5(10)7-4(3)9/h1,8H,2H2,(H2,6,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBGXEHEIRGOBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063455 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Hydroxymethyluracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000469 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
44 mg/mL | |
| Record name | 5-Hydroxymethyluracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000469 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5-Hydroxymethyluracil | |
CAS RN |
4433-40-3 | |
| Record name | 5-(Hydroxymethyl)uracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4433-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxymethyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Hydroxymethyl)uracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(hydroxymethyl)uracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(HYDROXYMETHYL)URACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/590TQ3GL34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Hydroxymethyluracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000469 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 5hmU?
A1: The molecular formula of 5hmU is C5H6N2O3 and its molecular weight is 142.11 g/mol.
Q2: Is there spectroscopic data available for 5hmU?
A2: Yes, 5hmU has been characterized using NMR, UV–Vis, and FT-IR spectroscopy. These analyses have helped in understanding its structural properties and electronic transitions. []
Q3: How does the presence of 5hmU affect the physical properties of DNA?
A3: Research suggests that incorporating 5hmU into DNA can increase its flexibility and hydrophilicity. This was observed through nanopore translocation experiments and molecular dynamics simulations. These altered properties might influence how regulatory proteins interact with the modified DNA. []
Q4: What are the potential biological roles of 5hmU?
A4: 5hmU is suggested to function both as an epigenetic mark and a potential cancer biomarker. [] Its presence in the genome of various organisms, including mammals and protozoans, highlights its potential significance in diverse biological processes.
Q5: How is 5hmU formed in DNA?
A5: 5hmU can be formed in DNA through several mechanisms:
- Oxidation of Thymine: This can occur through the action of reactive oxygen species or by specific enzymes like ten-eleven translocation (TET) proteins in mammals. [, , , ]
- Deamination of 5-hydroxymethylcytosine (5hmC): 5hmC, an oxidation product of 5-methylcytosine, can be deaminated to form 5hmU. [, ]
- Direct Incorporation: In some organisms, like certain dinoflagellates, 5hmU is directly incorporated into DNA during replication, replacing a significant portion of thymine. [, ]
Q6: How does the cell repair 5hmU when it arises in DNA?
A6: 5hmU is removed from DNA by a specific DNA glycosylase enzyme called 5-hydroxymethyluracil-DNA glycosylase (HMUDG). This enzyme initiates the base excision repair pathway to replace the 5hmU with a thymine. [, , , ]
Q7: Is the repair of 5hmU always beneficial?
A7: While generally beneficial, excessive repair of 5hmU can lead to apoptosis, as observed in Chinese hamster V79 cells. This suggests a delicate balance between repair and cell survival. []
Q8: How is 5hmU linked to 5-methylcytosine (5mC), a key epigenetic mark?
A9: 5hmU is linked to 5mC through its precursor, 5hmC. 5hmC is an intermediate in the oxidative demethylation pathway of 5mC. If 5hmC is deaminated to 5hmU, it can disrupt the demethylation pathway and potentially affect gene regulation. [, ]
Q9: How is 5hmU distributed throughout the genome?
A10: Research on the dinoflagellate Breviolum minutum revealed that 5hmU is not randomly distributed. It is enriched in specific genomic regions, particularly repetitive elements and boundaries between gene arrays. [] This suggests potential roles in genome organization and gene regulation.
Q10: Does the presence of 5hmU influence chromatin accessibility?
A11: Studies in Breviolum minutum show a correlation between 5hmU enrichment and decreased chromatin accessibility. This suggests that 5hmU might play a role in modulating DNA accessibility for regulatory factors. []
Q11: How is 5hmU linked to human health and disease?
A12: 5hmU is being explored as a potential biomarker for various conditions, including cancer. Studies have shown altered levels of 5hmU in cancer patients, suggesting its potential in disease diagnosis and prognosis. [, ]
Q12: Are there any specific examples of 5hmU's clinical relevance?
A13: A study found significantly elevated levels of 5hmU in the DNA of patients with chronic lymphocytic leukemia (CLL) compared to healthy controls. Moreover, the 5hmU content in DNA correlated with the Rai stage, a clinical staging system for CLL. This suggests that 5hmU could be a potential biomarker for CLL progression. []
Q13: What analytical methods are used to detect and quantify 5hmU in DNA?
A13: Several techniques are employed for 5hmU detection and quantification:
- Chromatographic techniques: High-performance liquid chromatography (HPLC) coupled with various detectors like UV or mass spectrometry (MS) is commonly used to separate and quantify 5hmU. [, , ]
- Mass spectrometry: This highly sensitive technique allows for accurate quantification of even low levels of 5hmU in DNA samples. [, ]
- Immunoprecipitation-based methods: Antibodies specific to 5hmU are used to enrich 5hmU-containing DNA fragments, followed by sequencing to determine their genomic location. []
- Chemical tagging and enrichment: This approach utilizes enzymatic reactions to selectively modify 5hmU with affinity tags, facilitating its enrichment and subsequent analysis. []
- Bioorthogonal labeling: This method employs click chemistry to label 5hmU with a detectable marker, enabling sensitive and specific detection. []
Q14: What are some key areas for future research on 5hmU?
A14: Despite significant progress, several research questions remain:
Q15: What is the role of the SMUG1 enzyme in relation to 5hmU?
A16: SMUG1 is a DNA glycosylase shown to be the dominant enzyme responsible for removing 5hmU from DNA in mice. It also serves as a backup for UNG, the primary enzyme responsible for uracil excision. [, ]
Q16: How does the level of 5hmU in sperm DNA compare to that in leukocytes?
A17: Surprisingly, sperm DNA has been found to have a 10-fold higher level of 5hmU compared to leukocytes. This dramatic difference suggests a potential regulatory role for 5hmU in the paternal genome. []
Q17: Can the diet influence the levels of 5hmU in DNA?
A18: Studies indicate that a low-fat diet can lead to lower levels of 5hmU in DNA from human peripheral blood cells compared to a non-intervention diet. This suggests a potential link between dietary fat intake and oxidative damage to DNA, with 5hmU serving as a possible marker. []
Q18: Can 5hmU modifications be used to modulate protein-DNA interactions?
A19: Research suggests that enzymatic glucosylation of 5hmC-containing DNA can be used to control transcription activity. This indicates that modifications to 5hmU, such as glucosylation, can influence the binding of proteins to DNA and potentially regulate gene expression. []
Q19: How does the presence of 5hmU affect the activity of restriction endonucleases?
A20: Studies show that the presence of 5hmU within the recognition site of certain restriction endonucleases, such as HincII and SalI, can inhibit or prevent their cleavage activity. This highlights the impact of 5hmU on the recognition and activity of DNA-binding proteins. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



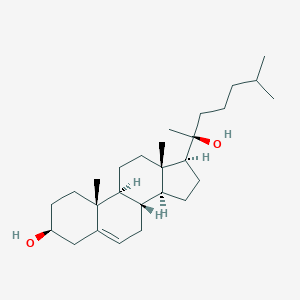
![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14521.png)



![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B14531.png)
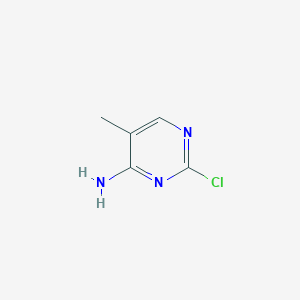
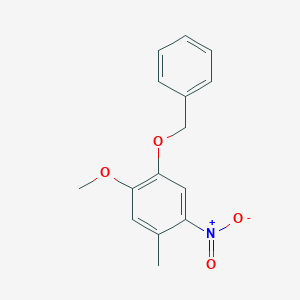
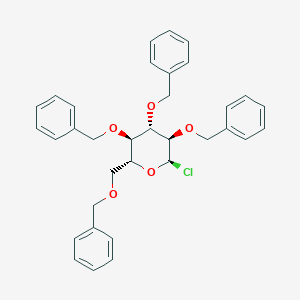
![[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B14543.png)

